molecular formula C4H8N2O3 B1212066 Ethyl allophanate CAS No. 626-36-8

Ethyl allophanate

Cat. No. B1212066
Key on ui cas rn: 626-36-8
M. Wt: 132.12 g/mol
InChI Key: PIHPSKJRLDSJPX-UHFFFAOYSA-N
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Patent
US04369325

Procedure details

0.65 ml (0.72 g, 0.00443 moles) of ethyl pyrocarbonate are added to a solution of 1.0 g (0.00285 moles) of 1-(1',3'-bis/2",6"-dimethylphenyl/-4'-methyl-imidazolidine-2'-ylidene)-urea, prepared as described in Example 72, in 10 ml of dry chloroform, and the mixture is allowed to stand at room temperature for 48 hours. Thereafter the solvent and the excess of the reactant are distilled off under reduced pressure. The oily residue is dissolved in 10 ml of diethyl ether, the insolubles are filtered off, and the filtrate is concentrated to a final volume of about 2 ml. Next day the separated crystalline product is filtered off, washed with a small amount of diethyl ether and dried. 0.5 g (41.7%) of 1-(1',3'-bis/2",6"-dimethylphenyl/-4'-methyl-imidazolidine-2'-ylidene)-3-carbethoxy-urea are obtained; m.p.: 123°-125° C.
Name
ethyl pyrocarbonate
Quantity
0.65 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:6]C([O-])=O)(=O)[O:2][CH2:3][CH3:4].[NH2:10][C:11]([NH2:13])=[O:12]>C(Cl)(Cl)Cl>[C:1]([NH:10][C:11](=[O:12])[NH2:13])([O:2][CH2:3][CH3:4])=[O:6]

Inputs

Step One
Name
ethyl pyrocarbonate
Quantity
0.65 mL
Type
reactant
Smiles
C(OCC)(=O)OC(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
DISTILLATION
Type
DISTILLATION
Details
Thereafter the solvent and the excess of the reactant are distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue is dissolved in 10 ml of diethyl ether
FILTRATION
Type
FILTRATION
Details
the insolubles are filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to a final volume of about 2 ml
FILTRATION
Type
FILTRATION
Details
Next day the separated crystalline product is filtered off
WASH
Type
WASH
Details
washed with a small amount of diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(=O)(OCC)NC(N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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